molecular formula C10H10ClNO2 B11890597 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11890597
M. Wt: 211.64 g/mol
InChI Key: ZYWWACBXDDLPAK-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 8th position on the tetrahydroquinoline ring. This compound has a molecular formula of C10H10ClNO2 and a molecular weight of 211.64 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloroquinoline with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

ZYWWACBXDDLPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1

Origin of Product

United States

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